molecular formula C19H15N5O2 B4228325 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4228325
M. Wt: 345.4 g/mol
InChI Key: KJDPNQQGUZZBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as BFPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth, as well as to modulate the expression of genes involved in cell proliferation and apoptosis. 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to interact with various receptors in the central nervous system, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to reduce inflammation and oxidative stress in animal models, as well as to inhibit the growth of cancer cells. 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to improve cognitive function and memory in animal models, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, including:
1. Further studies on the mechanism of action of 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, to better understand its effects on various pathways and receptors.
2. Development of new drugs and therapies based on 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, targeting specific diseases and disorders.
3. Investigation of the potential applications of 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in the field of neuroscience, including the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
4. Optimization of the synthesis method for 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, to improve yields and purity of the compound.
5. Studies on the potential side effects and toxicity of 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, to ensure its safety for use in humans.
In conclusion, 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new drugs and therapies based on this compound.

Scientific Research Applications

1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs and therapies. 1-benzoyl-N-(2-furylmethyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been studied for its effects on the central nervous system, with potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[5-(furan-2-ylmethylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)24-19(21-13-16-9-5-11-26-16)22-17(23-24)15-8-4-10-20-12-15/h1-12H,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDPNQQGUZZBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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